molecular formula C19H20N4O3S B2743531 1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326015-61-6

1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No. B2743531
CAS RN: 326015-61-6
M. Wt: 384.45
InChI Key: CGYVYTQIFVOVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone, also known as ETT, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETT is a synthetic molecule that belongs to the class of thioethers and has a molecular formula of C18H20N4O2S.

Scientific Research Applications

Synthesis and Anti-Cancer Applications

A study involved the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, utilizing a similar compound as a building block, demonstrating promising antitumor activities against MCF-7 tumor cells. This highlights the compound's relevance in creating potential anti-breast cancer agents (Mahmoud et al., 2021).

Antimicrobial Activity

Research into novel Schiff bases, synthesized from related compounds, revealed significant antimicrobial activities. This underscores the potential for developing new antimicrobial agents using such chemical frameworks (Puthran et al., 2019).

Anticandidal and Cytotoxicity Studies

The synthesis of tetrazole derivatives and their evaluation for anticandidal activity and cytotoxic effects against NIH/3T3 cells indicate some compounds exhibit potent anticandidal agents with weak cytotoxicities, suggesting therapeutic potential with minimal adverse effects (Kaplancıklı et al., 2014).

Anticholinesterase Activity

Another study synthesized tetrazole derivatives to investigate their anticholinesterase activities, aiming to explore treatments for diseases like Alzheimer's. This research contributes to understanding the compound's utility in neurodegenerative disease therapy (Mohsen et al., 2014).

Synthesis and Characterization for Antimicrobial Applications

Innovative synthesis methods have been developed for thiazoles and their fused derivatives, showing antimicrobial activities. This area of research opens pathways for the compound's use in battling microbial infections (Wardkhan et al., 2008).

properties

IUPAC Name

1-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-25-16-9-5-14(6-10-16)18(24)13-27-19-20-21-22-23(19)15-7-11-17(12-8-15)26-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYVYTQIFVOVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.